Cas no 126076-76-4 (Benzaldehyde, 2-(phenylsulfonyl)-)

Benzaldehyde, 2-(phenylsulfonyl)- structure
126076-76-4 structure
Nome del prodotto:Benzaldehyde, 2-(phenylsulfonyl)-
Numero CAS:126076-76-4
MF:C13H10O3S
MW:246.281702518463
MDL:MFCD01025569
CID:133656
PubChem ID:640916

Benzaldehyde, 2-(phenylsulfonyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde, 2-(phenylsulfonyl)-
    • 2-(Benzenesulfonyl)benzaldehyde
    • 2-(phenylsulfonyl)benzaldehyde
    • AC1LD1R6
    • ACMC-1BWMO
    • AG-690
    • Oprea1_782987
    • Oprea1_852083
    • 2-(Benzenesulphonyl)benzaldehyde
    • CWKMIEALBOKDCD-UHFFFAOYSA-N
    • AKOS000663780
    • MFCD01025569
    • SR-01000311043-1
    • SCHEMBL709683
    • 126076-76-4
    • 2-(Phenylsulfonyl)benzaldehyde, AldrichCPR
    • 4-(FMOC-AMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLICACID
    • CS-12078
    • A1-04670
    • InChI=1/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10
    • Benzaldehyde,2-(phenylsulfonyl)-
    • DTXSID70348820
    • SY037013
    • SR-01000311043
    • 2-(benzenesulfonyl)-benzaldehyde
    • 2-benzenesulfonylbenzaldehyde
    • 2-Benzenesulfonyl-benzaldehyde
    • CS-0318646
    • BFA07676
    • BB 0259836
    • FT-0678146
    • DA-46545
    • AG-690/11378119
    • MDL: MFCD01025569
    • Inchi: InChI=1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H
    • Chiave InChI: CWKMIEALBOKDCD-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O

Proprietà calcolate

  • Massa esatta: 246.0351
  • Massa monoisotopica: 246.03506535g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 349
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 59.6Ų
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: 1.299
  • Punto di fusione: 90-92
  • Punto di ebollizione: 448°C at 760 mmHg
  • Punto di infiammabilità: 288.3°C
  • Indice di rifrazione: 1.604
  • PSA: 51.21
  • LogP: 3.41270

Benzaldehyde, 2-(phenylsulfonyl)- Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

Benzaldehyde, 2-(phenylsulfonyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
034187-1g
2-(Benzenesulfonyl)benzaldehyde
126076-76-4 95%
1g
£116.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y04965-1g
2-(Phenylsulfonyl)benzaldehyde
126076-76-4 97%
1g
¥2679.0 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389316-100mg
2-(Phenylsulfonyl)benzaldehyde
126076-76-4 98%
100mg
¥596.00 2024-08-09
abcr
AB248188-1 g
2-(Benzenesulphonyl)benzaldehyde; .
126076-76-4
1 g
€454.80 2023-07-20
Alichem
A019110267-1g
2-(Phenylsulfonyl)benzaldehyde
126076-76-4 95%
1g
$795.00 2023-09-03
eNovation Chemicals LLC
D951428-5g
Benzaldehyde, 2-(phenylsulfonyl)-
126076-76-4 97%
5g
$955 2024-06-08
eNovation Chemicals LLC
D122028-1g
2-(BENZENESULFONYL)BENZALDEHYDE
126076-76-4 97%
1g
$671 2023-09-03
eNovation Chemicals LLC
D695463-5g
2-(Phenylsulfonyl)benzaldehyde
126076-76-4 97%
5g
$940 2024-07-20
eNovation Chemicals LLC
D951428-250mg
Benzaldehyde, 2-(phenylsulfonyl)-
126076-76-4 97%
250mg
$165 2024-06-08
abcr
AB248188-250mg
2-(Benzenesulphonyl)benzaldehyde; .
126076-76-4
250mg
€235.40 2025-02-21
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:126076-76-4)Benzaldehyde, 2-(phenylsulfonyl)-
A908797
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):269.0/824.0